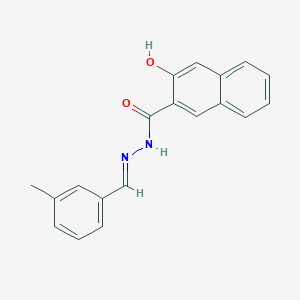![molecular formula C16H11N3O4 B325644 2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B325644.png)
2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a nitrophenyl group and an isoindole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of 3-nitrobenzaldehyde with phthalimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted isoindole derivatives with various functional groups.
Scientific Research Applications
2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-{4-nitrophenyl}ethylidene)amino]-1H-isoindole-1,3(2H)-dione
- 2-[(1-{2-nitrophenyl}ethylidene)amino]-1H-isoindole-1,3(2H)-dione
- 2-[(1-{3-nitrophenyl}ethylidene)amino]-1H-indole-1,3(2H)-dione
Uniqueness
2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. The presence of the isoindole core also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H11N3O4 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-[(E)-1-(3-nitrophenyl)ethylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H11N3O4/c1-10(11-5-4-6-12(9-11)19(22)23)17-18-15(20)13-7-2-3-8-14(13)16(18)21/h2-9H,1H3/b17-10+ |
InChI Key |
VTQDTLUPAGAQMX-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\N1C(=O)C2=CC=CC=C2C1=O)/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-diphenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B325561.png)
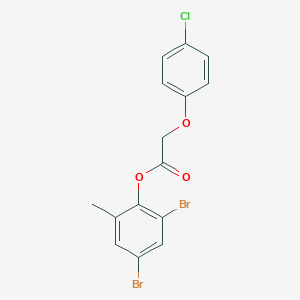
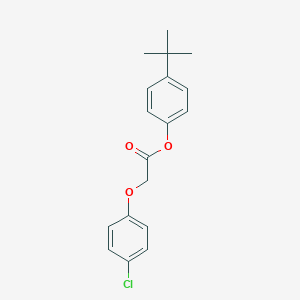
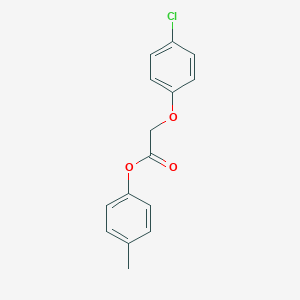
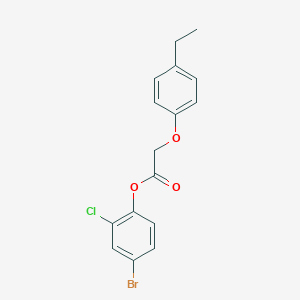
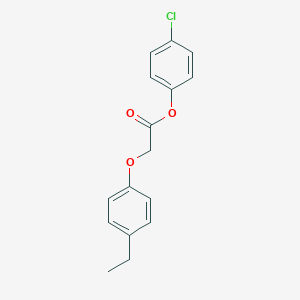
![N'-[(5-bromo-2-thienyl)methylene]-2-chlorobenzohydrazide](/img/structure/B325571.png)
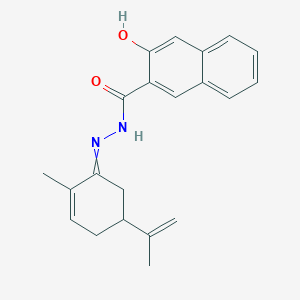


![3-hydroxy-N'-[(4-methoxy-1-naphthyl)methylene]-2-naphthohydrazide](/img/structure/B325580.png)
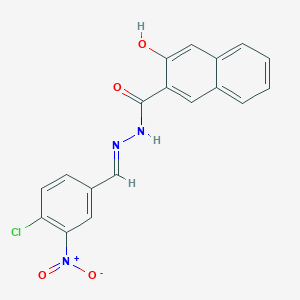
![N'-[(5-bromo-2-thienyl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325583.png)
